molecular formula C3H6O2 B1610749 (113C)propanoic acid CAS No. 6212-69-7

(113C)propanoic acid

Cat. No. B1610749
M. Wt: 75.07 g/mol
InChI Key: XBDQKXXYIPTUBI-LBPDFUHNSA-N
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Patent
US04401624

Procedure details

About 70 g of mixed, crystalline salt sodium acetate-propionic acid is dissolved in 30 g of water to yield a 70 percent solution by weight of dissociated sodium acetate and propionic acid.
Name
sodium acetate propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O-:4])(=[O:3])[CH3:2].[Na+:5].[C:6]([OH:10])(=[O:9])[CH2:7][CH3:8]>O>[C:1]([O-:4])(=[O:3])[CH3:2].[Na+:5].[C:6]([OH:10])(=[O:9])[CH2:7][CH3:8] |f:0.1.2,4.5|

Inputs

Step One
Name
sodium acetate propionic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Na+].C(CC)(=O)O
Name
Quantity
30 g
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
About 70 g of mixed

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%
Name
Type
product
Smiles
C(C)(=O)[O-].[Na+]
Name
Type
product
Smiles
C(CC)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04401624

Procedure details

About 70 g of mixed, crystalline salt sodium acetate-propionic acid is dissolved in 30 g of water to yield a 70 percent solution by weight of dissociated sodium acetate and propionic acid.
Name
sodium acetate propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O-:4])(=[O:3])[CH3:2].[Na+:5].[C:6]([OH:10])(=[O:9])[CH2:7][CH3:8]>O>[C:1]([O-:4])(=[O:3])[CH3:2].[Na+:5].[C:6]([OH:10])(=[O:9])[CH2:7][CH3:8] |f:0.1.2,4.5|

Inputs

Step One
Name
sodium acetate propionic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Na+].C(CC)(=O)O
Name
Quantity
30 g
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
About 70 g of mixed

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%
Name
Type
product
Smiles
C(C)(=O)[O-].[Na+]
Name
Type
product
Smiles
C(CC)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04401624

Procedure details

About 70 g of mixed, crystalline salt sodium acetate-propionic acid is dissolved in 30 g of water to yield a 70 percent solution by weight of dissociated sodium acetate and propionic acid.
Name
sodium acetate propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O-:4])(=[O:3])[CH3:2].[Na+:5].[C:6]([OH:10])(=[O:9])[CH2:7][CH3:8]>O>[C:1]([O-:4])(=[O:3])[CH3:2].[Na+:5].[C:6]([OH:10])(=[O:9])[CH2:7][CH3:8] |f:0.1.2,4.5|

Inputs

Step One
Name
sodium acetate propionic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Na+].C(CC)(=O)O
Name
Quantity
30 g
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
About 70 g of mixed

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%
Name
Type
product
Smiles
C(C)(=O)[O-].[Na+]
Name
Type
product
Smiles
C(CC)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04401624

Procedure details

About 70 g of mixed, crystalline salt sodium acetate-propionic acid is dissolved in 30 g of water to yield a 70 percent solution by weight of dissociated sodium acetate and propionic acid.
Name
sodium acetate propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O-:4])(=[O:3])[CH3:2].[Na+:5].[C:6]([OH:10])(=[O:9])[CH2:7][CH3:8]>O>[C:1]([O-:4])(=[O:3])[CH3:2].[Na+:5].[C:6]([OH:10])(=[O:9])[CH2:7][CH3:8] |f:0.1.2,4.5|

Inputs

Step One
Name
sodium acetate propionic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Na+].C(CC)(=O)O
Name
Quantity
30 g
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
About 70 g of mixed

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%
Name
Type
product
Smiles
C(C)(=O)[O-].[Na+]
Name
Type
product
Smiles
C(CC)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04401624

Procedure details

About 70 g of mixed, crystalline salt sodium acetate-propionic acid is dissolved in 30 g of water to yield a 70 percent solution by weight of dissociated sodium acetate and propionic acid.
Name
sodium acetate propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O-:4])(=[O:3])[CH3:2].[Na+:5].[C:6]([OH:10])(=[O:9])[CH2:7][CH3:8]>O>[C:1]([O-:4])(=[O:3])[CH3:2].[Na+:5].[C:6]([OH:10])(=[O:9])[CH2:7][CH3:8] |f:0.1.2,4.5|

Inputs

Step One
Name
sodium acetate propionic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Na+].C(CC)(=O)O
Name
Quantity
30 g
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
About 70 g of mixed

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%
Name
Type
product
Smiles
C(C)(=O)[O-].[Na+]
Name
Type
product
Smiles
C(CC)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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